molecular formula C12H10O5S B8043979 4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol

4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol

Cat. No.: B8043979
M. Wt: 266.27 g/mol
InChI Key: OIAHFNSAOGZMIJ-UHFFFAOYSA-N
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Description

4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol is an organic compound with the molecular formula C12H10O5S and a molecular weight of 266.27 g/mol This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol typically involves the sulfonation of 4-hydroxyphenylbenzene-1,2-diol. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The reaction mixture is heated to a specific temperature to ensure complete sulfonation, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reagents are meticulously controlled. The product is then subjected to various purification techniques, including crystallization and filtration, to obtain a high-purity compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The sulfonyl group can interact with various cellular pathways, modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(4-hydroxyphenyl)sulfonylbenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S/c13-8-1-3-9(4-2-8)18(16,17)10-5-6-11(14)12(15)7-10/h1-7,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAHFNSAOGZMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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